(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains an indole group, a bipiperidin group, and a methoxy group . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Bipiperidin is a type of piperidine, which is a six-membered ring containing nitrogen . The methoxy group is an ether with a methyl group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its indole, bipiperidin, and methoxy groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole, bipiperidin, and methoxy groups. Indoles are known to undergo electrophilic substitution reactions, while piperidines can act as bases and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Scientific Research Applications
NR1/2B N-methyl-D-aspartate Receptor Antagonists
A study by Borza et al. (2007) explored derivatives of indole and benzimidazole as potent NR2B subunit-selective antagonists of the NMDA receptor. The research highlighted the structural-activity relationship (SAR) and attempts to improve the ADME properties of these compounds. Certain derivatives demonstrated low nanomolar activity in both binding and functional assays. This work suggests potential therapeutic applications in treating conditions related to NMDA receptor dysfunction, such as neurodegenerative diseases (Borza et al., 2007).
Vibrational and Electronic Properties Analysis
Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on the energetic and spectroscopic profiles of a bis-indolic derivative, potentially usable as a precursor for melatonin receptor ligands. Through DFT and experimental approaches, the study provides insights into the vibrational and electronic properties of such compounds, offering a foundation for further research into their biological activity and potential therapeutic uses (Al-Wabli et al., 2017).
Nonlinear Optical Properties
Revathi et al. (2018) synthesized and characterized a new organic compound demonstrating nonlinear optical (NLO) properties. The study focused on crystal growth, structural characterization, and the evaluation of its potential for device applications due to its high thermal stability and significant second harmonic generation (SHG) efficiency. Such findings indicate potential applications in optical and photonic devices (Revathi et al., 2018).
Synthetic Cannabinoid Receptor Ligands
Research by Nakajima et al. (2011) identified and quantified various synthetic cannabinoids, including benzoylindoles and naphthoylindoles, as adulterants in illegal products. While the focus was on the identification for forensic purposes, the study indirectly contributes to understanding the structural diversity and receptor affinity of synthetic cannabinoids, which is relevant for the development of new therapeutic agents targeting cannabinoid receptors (Nakajima et al., 2011).
Genotoxic Properties of Synthetic Cannabinoids
A study by Ferk et al. (2016) investigated the genotoxic properties of synthetic cannabinoids, including XLR-11 and RCS-4. The research aimed at characterizing the DNA-damaging properties of these drugs, providing valuable information for understanding the potential health risks associated with synthetic cannabinoids and contributing to the safety assessment of new therapeutic compounds (Ferk et al., 2016).
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body . They show high-affinity binding to many receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . For instance, some indole derivatives have been found to be effective in destroying persister cells of certain bacteria by damaging their membranes .
Biochemical Pathways
For example, they have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Pharmacokinetics
The physiochemical properties of similar indole derivatives have predicted them as good drug-like molecules .
Result of Action
Similar indole derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . They have shown significant activity against certain viruses and have been used to treat various types of disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMDAMSUGCPOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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